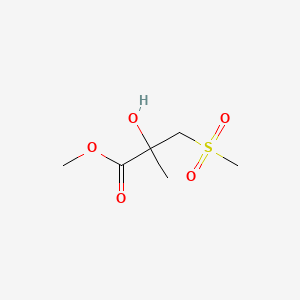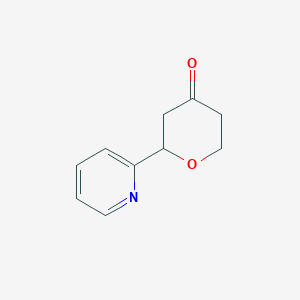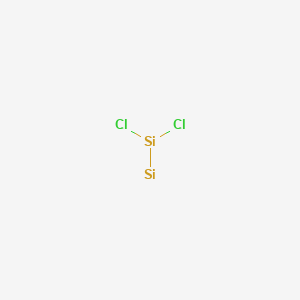
Piperidine-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-4-carboximidamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-4-carboximidamide hydrochloride can be synthesized through several methods. One common method involves the reaction of piperidine hydrochloride with cyanamide in a buffered solution (pH = 8-9) consisting of piperidine hydrochloride and piperidine. This method yields this compound in high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
Piperidine-4-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pH, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Piperidine-4-carboximidamide hydrochloride has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperidine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit enzymes like EGFR, BRAF, and CDK2, which are involved in various cellular processes . The compound’s inhibitory activity is attributed to its ability to bind to the active sites of these enzymes, thereby blocking their function.
Comparison with Similar Compounds
Piperidine-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups and biological activities.
Piperazine derivatives: Piperazine compounds have a similar cyclic structure but contain two nitrogen atoms in the ring.
Piperidine-1-carboximidamide hydrochloride: This compound is structurally similar but differs in the position of the carboximidamide group.
This compound is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14ClN3 |
|---|---|
Molecular Weight |
163.65 g/mol |
IUPAC Name |
piperidine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h5,9H,1-4H2,(H3,7,8);1H |
InChI Key |
ZQCHIGGRRFYZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


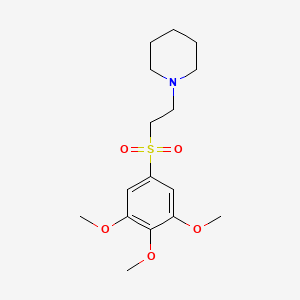
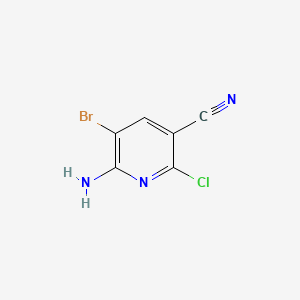
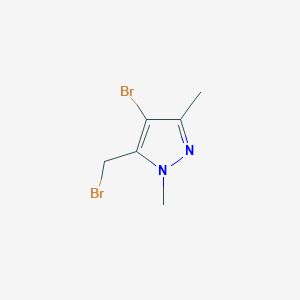

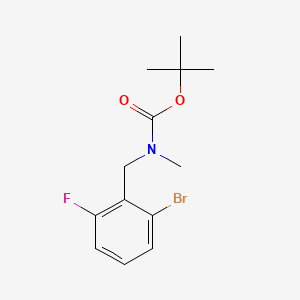
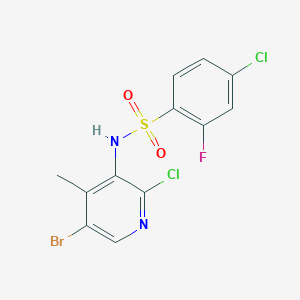
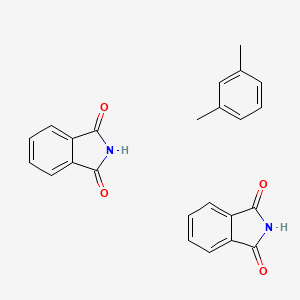
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
